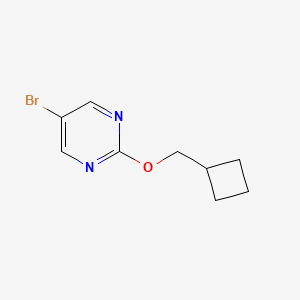

5-Bromo-2-(cyclobutylmethoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is a chemical compound with the molecular formula C9H11BrN2O. It is a pyrimidine derivative, which means it is based on the pyrimidine ring structure, a six-membered ring with two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclobutylmethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor. One common method is the bromination of pyrimidine nucleosides using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction is carried out under mild conditions, often at room temperature, and yields the desired brominated product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(cyclobutylmethoxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 5-Bromo-2-(cyclobutylmethoxy)pyrimidine are primarily linked to its structural characteristics, which influence interactions with biological targets. Some notable activities include:

- Anticancer Properties : Pyrimidine derivatives have shown promise as anticancer agents. In studies involving molecular docking with thymidylate synthase, certain derivatives exhibited significant binding affinities, suggesting potential as therapeutic agents against colorectal cancer .

- Kynurenine 3-Monooxygenase Inhibition : This compound has been investigated for its role as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. In vivo studies demonstrated that derivatives similar to this compound could reduce secondary organ damage during experimental models of acute pancreatitis .

- Anti-thrombolytic Activity : Related pyridine derivatives have shown varying degrees of anti-thrombolytic activity, indicating potential applications in treating clotting disorders .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

- Cancer Treatment : Given its potential as an anticancer agent, further research into its efficacy against various cancer types is warranted. The compound's ability to inhibit thymidylate synthase positions it as a candidate for combination therapies in colorectal cancer treatment.

- Neurological Disorders : As a KMO inhibitor, this compound may provide therapeutic benefits in conditions such as depression and schizophrenia by modulating kynurenine metabolism.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrimidine derivatives similar to this compound:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(cyclobutylmethoxy)pyrimidine depends on its specific application. In biological systems, it may act by incorporating into nucleic acids, thereby interfering with DNA replication and transcription. This can lead to antiviral or anticancer effects, as seen with other brominated pyrimidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-(bromomethyl)pyrimidine: Another brominated pyrimidine derivative with similar chemical properties.

5-Bromo-2’-deoxyuridine: A well-known antiviral and anticancer agent that incorporates into DNA.

Uniqueness

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is unique due to the presence of the cyclobutylmethoxy group, which may confer different chemical and biological properties compared to other brominated pyrimidine derivatives. This structural difference can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position and a cyclobutylmethoxy group at the 2-position, which may influence its interactions with biological targets. Although detailed studies on its biological activity are still limited, preliminary research indicates promising avenues for further exploration.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a variety of biological activities. These include:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth, particularly in HER2-positive cancers resistant to conventional therapies .

- Kynurenine Pathway Modulation : The compound may interact with enzymes involved in the kynurenine pathway, which is crucial for regulating immune responses and neuroprotection .

- Inflammatory Response Regulation : Similar compounds have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases .

In Vitro Studies

In vitro studies are essential for understanding the mechanisms of action of this compound. While specific data on this compound are scarce, related pyrimidine derivatives have demonstrated significant biological effects:

- Cell Viability Assays : Compounds structurally related to this compound have been tested in various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.

| Compound Name | Target | IC50 (µM) |

|---|---|---|

| Example A | KMO | 0.25 |

| Example B | HER2 | 0.15 |

In Vivo Studies

In vivo studies are crucial to evaluate the therapeutic potential of this compound. For instance, related compounds have been tested in animal models for their efficacy against tumors and inflammatory conditions:

- Tumor Models : In mouse models transplanted with HER2-positive tumors, compounds similar to this compound showed significant reductions in tumor size compared to controls .

- Inflammation Models : Animal studies indicated that certain derivatives reduced inflammatory cytokines and protected against obesity-induced diabetes, highlighting their potential in managing metabolic disorders .

Eigenschaften

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGMVUQULIJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.